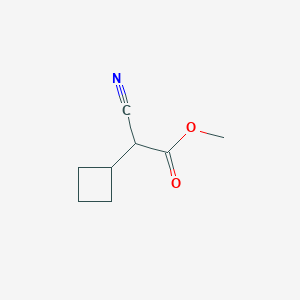
Methyl 2-cyano-2-cyclobutylacetate
説明
“Methyl 2-cyano-2-cyclobutylacetate” is a chemical compound with the CAS Number: 1803592-69-9 . It has a molecular weight of 153.18 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of cyanoacetamides, which “this compound” is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c1-11-8(10)7(5-9)6-3-2-4-6/h6-7H,2-4H2,1H3 . The molecular formula is C8H11NO2 .Physical And Chemical Properties Analysis
“this compound” is a clear, colourless liquid . It has a molecular weight of 153.18 .科学的研究の応用
Substrate Control and Catalysis
Methyl 2-cyano-2-cyclobutylacetate is a versatile compound used in various catalytic and substrate control processes. For example, per-O-methylated cyclodextrins containing a single 2-O-(2-acetate), 2-O-(3-propanoate), or a 6-carboxylate have been investigated for glycosidase activity on p-nitrophenyl glycosides. These cyclodextrins showed enzyme catalysis with significant rate accelerations, demonstrating how substrate binding and catalysis efficiency can be directed by modifying the chemical structure, as seen in the work by Fenger and Bols (2010) Fenger & Bols, 2010.
Polymerization and Material Science
This compound also plays a critical role in polymerization processes and material science. Liang et al. (2016) reported on the reversible addition–fragmentation chain transfer (RAFT) solution copolymerization of methyl methacrylate (MMA) with a cleavable divinyl comonomer. They used 2-cyano-2-propyldodecyl trithiocarbonate as a RAFT chain transfer agent, demonstrating the compound's utility in understanding branching and cyclization reactions in polymers Liang et al., 2016.
Organic Synthesis
In the field of organic synthesis, this compound is used as a building block for creating complex molecules. Dawadi and Lugtenburg (2011) highlighted its application in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, showcasing its versatility in accessing a wide variety of pyrrole derivatives. This work exemplifies the compound's role in facilitating the development of molecules with potential pharmacological activities Dawadi & Lugtenburg, 2011.
Chemical Process Optimization
This compound's utility extends into chemical engineering, where it is involved in optimizing industrial processes. Rezende et al. (2008) utilized genetic algorithms to optimize an industrial chemical process involving the hydrogenation of o-cresol, demonstrating how the compound can play a role in enhancing productivity and efficiency in chemical manufacturing Rezende et al., 2008.
Novel Synthetic Methods
The compound has been central to the development of new synthetic methods. Asahara and Nishiwaki (2015) developed a safe, practical cyano(nitro)methylation method using cyano-aci-nitroacetate, showcasing an innovative approach to creating polyfunctionalized nitriles and highlighting the compound's role in expanding the toolkit for organic synthesis Asahara & Nishiwaki, 2015.
特性
IUPAC Name |
methyl 2-cyano-2-cyclobutylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7(5-9)6-3-2-4-6/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOJHBFQKUQTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




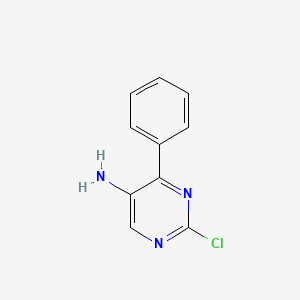

![3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1459783.png)
![2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline](/img/structure/B1459784.png)

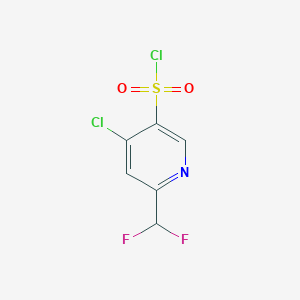
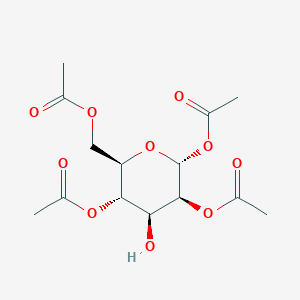
![2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid](/img/structure/B1459790.png)


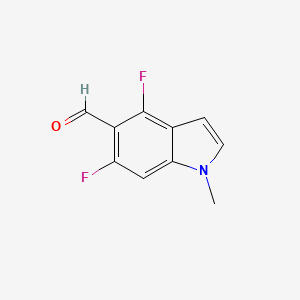
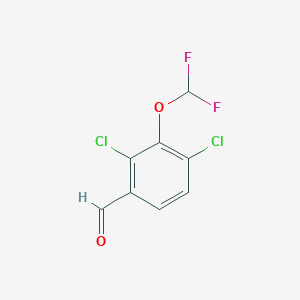
![2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1459799.png)